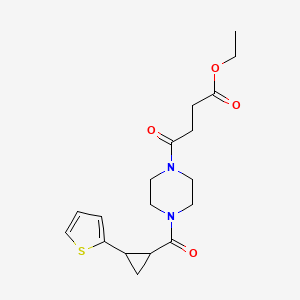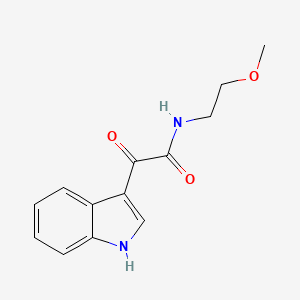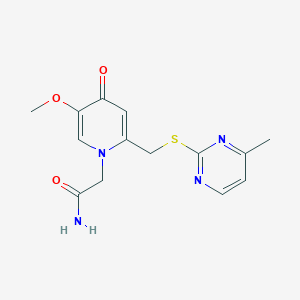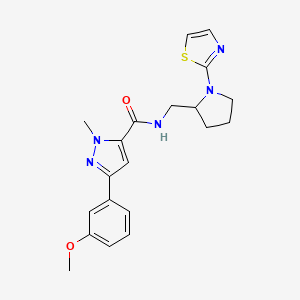
3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in the synthesis of new chemical structures, particularly in the creation of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These structures were analyzed using various spectral data like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
- Compounds related to the mentioned pyrazole derivative have been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into potential cancer therapeutic applications (Hassan, Hafez, & Osman, 2014).
X-ray Crystal Structure and Theoretical Studies
- The compound has been studied for its structural aspects using X-ray crystallography, revealing intricate details like dihedral angles and hydrogen bond interactions. Additionally, theoretical studies like Density Functional Theory (DFT) calculations were conducted to explore the molecular geometries and electronic structures (Kumara et al., 2018).
Schiff Bases and Pyrazolo[1,5-a]Pyrimidines
- Research on similar pyrazole derivatives has led to the synthesis of Schiff bases and pyrazolo[1,5-a]pyrimidines, which were then evaluated for their cytotoxicity against various human cancer cell lines. This indicates the compound's relevance in developing potential anticancer agents (Hassan et al., 2015).
Analgesic and Anti-inflammatory Activities
- Related compounds have been synthesized and screened for their analgesic and anti-inflammatory activities, showcasing the potential for developing new pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
- Derivatives of pyrazole compounds, including those similar to the one , have been investigated as potential corrosion inhibitors for metals like steel. This indicates a possible application in industrial and engineering contexts (Chaitra, Mohana, & Tandon, 2016).
Molecular Interaction Studies
- Studies on similar compounds have delved into their molecular interactions, such as in the context of CB1 cannabinoid receptor antagonism. This suggests potential applications in understanding receptor-ligand interactions and drug discovery (Shim et al., 2002).
Synthesis of Novel Benzimidazole Derivatives
- Research has also involved the creation of novel benzimidazole derivatives as inhibitors for specific kinase enzymes, indicating the compound's relevance in the development of targeted therapeutic agents (Degorce et al., 2016).
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-24-18(12-17(23-24)14-5-3-7-16(11-14)27-2)19(26)22-13-15-6-4-9-25(15)20-21-8-10-28-20/h3,5,7-8,10-12,15H,4,6,9,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWGHXMRCGNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
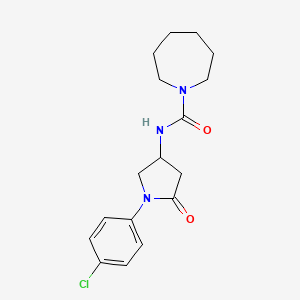
![1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2685693.png)
![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)
![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)
